molecular formula C12H13N3 B13296659 4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine

4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine

Cat. No.: B13296659
M. Wt: 199.25 g/mol
InChI Key: WXIJRYGGRQJGRO-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridine with 2-(chloromethyl)pyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)pyridin-3-amine: Lacks the methyl group, resulting in different chemical properties.

    3-methyl-N-(pyridin-2-ylmethyl)pyridin-4-amine: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H13N3/c1-10-5-7-13-9-12(10)15-8-11-4-2-3-6-14-11/h2-7,9,15H,8H2,1H3

InChI Key

WXIJRYGGRQJGRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CC=CC=N2

Origin of Product

United States

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